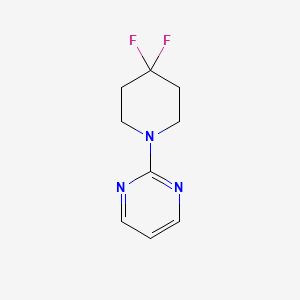

![molecular formula C16H14ClN3S B2437689 3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride CAS No. 2490430-19-6](/img/structure/B2437689.png)

3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been studied extensively due to their diverse biological activities, including anti-tubercular properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride”, can be confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be prepared by treating 2-[(chloroacetyl)amino]benzoic acid with different 2-amino-6-substituted benzothiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride” (EN300-27122465):

Antimicrobial Research

EN300-27122465 has shown potential in antimicrobial research, particularly against bacterial strains. Benzothiazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacteria, making them candidates for developing new antibiotics .

Cancer Research

This compound has been investigated for its anticancer properties. Benzothiazole derivatives are known for their cytotoxic effects on cancer cells. EN300-27122465, in particular, has been studied for its ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Neuroprotective Agents

EN300-27122465 has potential applications in neuroprotection. Research has shown that benzothiazole derivatives can protect neurons from oxidative stress and other forms of damage. This makes them valuable in the study of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Research

The compound has been explored for its anti-inflammatory properties. Benzothiazole derivatives have been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes EN300-27122465 a candidate for developing new anti-inflammatory drugs .

Antiviral Research

EN300-27122465 has been studied for its antiviral properties. Benzothiazole derivatives have shown activity against various viruses, including HIV and influenza. This compound’s ability to inhibit viral replication makes it a potential candidate for antiviral drug development .

Material Science

The compound has potential applications in material science. Benzothiazole derivatives are used in the development of organic semiconductors and other functional materials. EN300-27122465 can be explored for its electronic properties and used in the fabrication of electronic devices.

These applications highlight the versatility and potential of EN300-27122465 in various fields of scientific research.

Sigma-Aldrich RSC Advances Qinfeng Tech J. Pharmacol. Exp. Ther.

Mechanism of Action

While the specific mechanism of action for “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride” is not mentioned, benzothiazole derivatives have been found to exhibit anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Future Directions

Benzothiazole derivatives, including “3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride”, continue to be a focus of research due to their potential biological activities. Future research may focus on improving the synthetic methods, exploring their biological activities, and developing them into effective therapeutic agents .

properties

IUPAC Name |

3-[2-amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S.ClH/c17-10-12-5-3-4-11(8-12)9-13(18)16-19-14-6-1-2-7-15(14)20-16;/h1-8,13H,9,18H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRMPIIGEDRSGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(CC3=CC(=CC=C3)C#N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

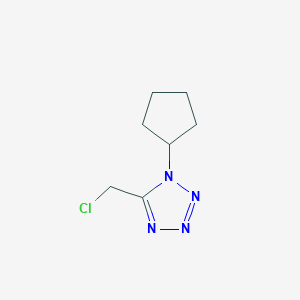

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)

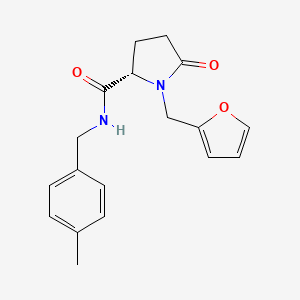

![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)

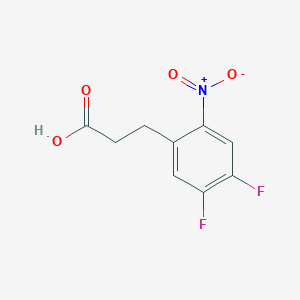

![6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2437614.png)

![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)

![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)

![N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2437623.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2437626.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2437629.png)